molecular formula C11H11NO2S B13069539 Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate

Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate

Cat. No.: B13069539
M. Wt: 221.28 g/mol
InChI Key: OGCGSQALZHWLMW-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound features an aminomethyl group and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the benzothiophene core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate: Contains an aminomethyl group and a methyl ester group.

    Methyl 3-(aminomethyl)-1-benzofuran-2-carboxylate: Similar structure but with an oxygen atom instead of sulfur.

    Methyl 3-(aminomethyl)-1-indole-2-carboxylate: Contains an indole ring instead of a benzothiophene ring.

Uniqueness

This compound is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic properties and reactivity compared to its oxygen and nitrogen analogs .

Biological Activity

Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological interactions, and therapeutic potential based on diverse scientific literature.

Chemical Structure and Properties

This compound features a benzothiophene core with an aminomethyl substituent and a carboxylate group. Its molecular formula is C12H13NO2SC_{12}H_{13}NO_2S with a molecular weight of approximately 257.32 g/mol. The presence of the amine group allows for hydrogen bonding, which is crucial for its interaction with biological targets.

The compound's mechanism of action is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The aminomethyl group may facilitate hydrogen bonding, enhancing binding affinity and specificity toward these targets.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against several biological targets:

  • Monoamine Oxidase Inhibition : Studies indicate that derivatives of benzothiophene, including this compound, can act as effective inhibitors of human monoamine oxidase (hMAO), particularly the MAO-B isoform, which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease .
  • Antioxidant Activity : The compound has been shown to possess antioxidant properties, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells .

Case Studies

  • Neuroprotective Effects : In a study examining neuroprotective agents, this compound was evaluated for its ability to protect against oxidative damage in rat cortical neurons. Results indicated that the compound significantly reduced cell death induced by oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
  • Pharmacological Profiling : A comprehensive pharmacological profiling study highlighted the compound's potential as a lead for developing new anti-cancer agents. The study utilized molecular docking simulations to predict binding affinities with cancer-related targets, demonstrating promising interactions that warrant further investigation.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure FeaturesUnique Aspects
Methyl 3-amino-1-benzothiophene-2-carboxylateContains an amino group and carboxylateLacks the aminomethyl substituent
Methyl 3-(trifluoromethyl)phenylamino-1-benzothiophene-2-carboxylateTrifluoromethyl group substitutionEnhanced lipophilicity and potential biological activity
Methyl 3-(methoxyphenyl)amino-1-benzothiophene-2-carboxylateMethoxy group instead of aminoAltered electronic properties affecting reactivity

This table illustrates how the specific aminomethyl substitution in this compound may influence its biological activity compared to other derivatives.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H11NO2S/c1-14-11(13)10-8(6-12)7-4-2-3-5-9(7)15-10/h2-5H,6,12H2,1H3

InChI Key

OGCGSQALZHWLMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)CN

Origin of Product

United States

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